molecular formula C10H9NOS B3114241 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone CAS No. 20077-88-7

1-(2-Methylbenzo[d]thiazol-5-yl)ethanone

Cat. No. B3114241
CAS RN: 20077-88-7
M. Wt: 191.25 g/mol
InChI Key: KPMZOEHLPRSIEC-UHFFFAOYSA-N
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Description

“1-(2-Methylbenzo[d]thiazol-5-yl)ethanone” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It is related to the class of compounds known as benzo[d]thiazol-5-yl compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . They have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

Scientific Research Applications

Synthesis of Anticancer Agents

1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone served as a crucial precursor in the synthesis of novel thiazole derivatives with potential anticancer properties. These compounds showed promising activities against MCF-7 tumor cells, highlighting their potential as anti-breast cancer agents (Mahmoud et al., 2021).

Development of Immunomodulatory Compounds

The compound 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, derived from a similar synthetic process, exhibited significant immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. This study demonstrates the potential of these compounds in immune modulation, which could have implications for treating autoimmune diseases and enhancing vaccine efficacy (Abdel‐Aziz et al., 2011).

Antimicrobial and Antitubercular Activities

New imidazo[2,1-b]thiazole derivatives synthesized from 1-(2-amino-4-methylthiazol-5-yl)ethanone demonstrated good to excellent antibacterial activity and notable antimalarial activity. This highlights the potential application of these compounds in developing new antimicrobial and antimalarial agents, contributing to the fight against infectious diseases (Vekariya et al., 2017).

Synthesis of Antiviral Compounds

1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, a related compound, was used to synthesize heterocyclic compounds with potential antiviral activities against HSV1 and HAV-MBB. These findings suggest the possibility of developing new antiviral drugs based on this chemical scaffold, which could be crucial in combating viral outbreaks (Attaby et al., 2006).

Mechanism of Action

While the exact mechanism of action of “1-(2-Methylbenzo[d]thiazol-5-yl)ethanone” is not specified in the search results, similar compounds have been found to be active in alleviating haloperidol-induced catalepsy in mice . They have also shown the highest IC 50 values for COX-1 inhibition .

Future Directions

The future directions for “1-(2-Methylbenzo[d]thiazol-5-yl)ethanone” could involve further studies to confirm their binding with human A 2A receptor for the design and development of potent antagonists . Additionally, more research could be done to discover novel anti-Parkinsonian agents with improved pharmacological profile .

properties

IUPAC Name

1-(2-methyl-1,3-benzothiazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c1-6(12)8-3-4-10-9(5-8)11-7(2)13-10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMZOEHLPRSIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301287808
Record name 1-(2-Methyl-5-benzothiazolyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylbenzo[d]thiazol-5-yl)ethanone

CAS RN

20077-88-7
Record name 1-(2-Methyl-5-benzothiazolyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20077-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methyl-5-benzothiazolyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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